molecular formula C54H45N3Ni B1444738 Tris(triphenylphosphine) nickel(0) CAS No. 25136-46-3

Tris(triphenylphosphine) nickel(0)

Cat. No. B1444738
CAS RN: 25136-46-3
M. Wt: 794.6 g/mol
InChI Key: PEUJMRLVALBNKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tris(triphenylphosphine)nickel(0) is a chemical compound synthesized by the reaction of an acetonitrile solution with nickel chloride and triphenylphosphine . It is insoluble in water but soluble in organic solvents such as acetone, chloroform, or ether .


Synthesis Analysis

The standard preparation of Tris(triphenylphosphine)nickel(0) involves the reduction of Nickel (II) Chloride with Zinc dust in the presence of Triphenylphosphine . Anhydrous NiCl2 was refluxed with PPh3 in acetonitrile for 1 hour. After cooling to room temperature, zinc dust was added and the mixture was stirred under nitrogen overnight .


Chemical Reactions Analysis

Tris(triphenylphosphine)nickel(0) can be used to synthesize halides from alkene precursors and has been shown to react with radical species at the rate of 2.02 x 10 mol-1 dm3 s-1 . This compound is used for preparative reactions and kinetics experiments due to its zerovalent nature and high reaction rate .


Physical And Chemical Properties Analysis

Tris(triphenylphosphine)nickel(0) has a molecular weight of 794.6 g/mol . It has a melting point of 124–126°C . It is soluble in toluene, benzene, DMF, DMA, Et2O, THF, HMPA .

Scientific Research Applications

1. Complex Formation and Crystal Structure Analysis

Tris(triphenylphosphine) nickel(0) has been studied for its role in forming various nickel(0) complexes. For instance, the treatment of triphenylphosphine with bis(cycloocta-1,5-diene)nickel(0) followed by the addition of benzonitrile results in the formation of nickel(0) complexes. The crystal and molecular structure of these complexes, such as (benzonitrile)tris(triphenylphosphorane)nickel(0), have been determined using X-ray diffractometer data, revealing details about their coordination and molecular geometry (Bassi et al., 1976).

Safety And Hazards

Tris(triphenylphosphine)nickel(0) is highly oxygen sensitive and special inert-atmosphere techniques must be used . It should be stored at 0°C . Safety measures include wearing personal protective equipment, ensuring adequate ventilation, avoiding contact with skin and eyes, and avoiding ingestion and inhalation .

properties

IUPAC Name

N,N-diphenylaniline;nickel
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C18H15N.Ni/c3*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h3*1-15H;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEUJMRLVALBNKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=CC=C3.[Ni]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C54H45N3Ni
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80733783
Record name N,N-Diphenylaniline--nickel (3/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80733783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

794.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tris(triphenylphosphine) nickel(0)

CAS RN

25136-46-3
Record name N,N-Diphenylaniline--nickel (3/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80733783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tris(triphenylphosphine) nickel(0)
Reactant of Route 2
Reactant of Route 2
Tris(triphenylphosphine) nickel(0)
Reactant of Route 3
Reactant of Route 3
Tris(triphenylphosphine) nickel(0)
Reactant of Route 4
Reactant of Route 4
Tris(triphenylphosphine) nickel(0)
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Tris(triphenylphosphine) nickel(0)
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Tris(triphenylphosphine) nickel(0)

Citations

For This Compound
65
Citations
M Foà, L Cassar - Journal of the Chemical Society, Dalton …, 1975 - pubs.rsc.org
The oxidative addition of aryl halides, RC6H4X, to tris(triphenylphosphine)nickel(0) has been studied (R = H, m- or p-Me, -Cl, -CN, and -OPh, p-OMe, -COMe, and -COPh, and m-CO2Me…
Number of citations: 63 pubs.rsc.org
DJ Pasto, N Huang, CW Eigenbrot - Journal of the American …, 1985 - ACS Publications
The reactions of ethylallene (ETA), rerr-butylallene (TBA), phenylallene (PHA), cyanoallene (CYA), and methoxyallene (MEA) with tris (triphenylphosphine) nickel (0)[(TPP) 3Ni] have …
Number of citations: 55 pubs.acs.org
DC Moody, RR Ryan - Inorganic Chemistry, 1979 - ACS Publications
Introduction The amphoteric nature of sulfurdioxide with respect to its interaction with transition-metal centers, although structurally illustrated several years ago, 2" 4 has recently been a …
Number of citations: 28 pubs.acs.org
PM Pérez− García, A Darù, AR Scheerder… - …, 2020 - ACS Publications
Oxidative addition of aryl halides to Ni(0) is a ubiquitous elementary step in cross-coupling and related reactions, usually producing a square-planar Ni(II)–aryl intermediate. Here we …
Number of citations: 12 pubs.acs.org
LS Liebeskind - 1976 - search.proquest.com
University Microfilms International Page 1 INFORMATION TO USERS This material was produced from a microfilm copy of the original document. While the most advanced …
Number of citations: 2 search.proquest.com
DD Ellis, AL Spek - Acta Crystallographica Section C: Crystal …, 2000 - scripts.iucr.org
In [NiCl(C18H15P)2]·C4H8O, the Ni atom is coordinated by three ligands in a distorted trigonal–planar configuration, with a P—Ni—P angle of 111.52 (2). In [NiCl(C18H15P)3], there …
Number of citations: 27 scripts.iucr.org
PA Wender, TE Smith - Encyclopedia of Reagents for Organic …, 2001 - Wiley Online Library
[ 25136‐46‐3 ] C 54 H 45 NiP 3 (MW 845.59) InChI = 1S/3C18H15P.Ni/c3*1‐4‐10‐16(11‐5‐1)19(17‐12‐6‐2‐7‐13‐17)18‐14‐8‐3‐9‐15‐18;/h3*1‐15H; InChIKey = VGZIOHINNQGTOU…
Number of citations: 1 onlinelibrary.wiley.com
DJ Pasto, NZ Huang - Organometallics, 1985 - ACS Publications
The reactions of 1, 1-dimethylallene (DMA) with several Ni (0) complexes have been studied. Kinetic and NMR studies on the reaction ofDMA with tris (triphenylphosphine) nickel (0)[(…
Number of citations: 30 pubs.acs.org
Y Benito, L Canoira… - Applied organometallic …, 1987 - Wiley Online Library
Tris(triphenylphosphine)nickel(0) (A) and a zerovalent pyridine–nickel complex (B) have been used as reagents for the coupling reaction of 3‐, 6‐ and 8‐bromoquinolines: 3,3′‐, 6‐6′…
Number of citations: 22 onlinelibrary.wiley.com
ST Lin, JA Roth - The Journal of Organic Chemistry, 1979 - ACS Publications
The relatively valuable synthetic process of removing halides from aromatic rings has been traditionally quite difficult. Occasionally this has been done via Grignard reagent or or-…
Number of citations: 57 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.